molecular formula C19H17NO4 B2581751 N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325803-32-5

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2581751
CAS No.: 325803-32-5
M. Wt: 323.348
InChI Key: ZMYWLOFONVVJAR-UHFFFAOYSA-N
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Description

    Reactants: 2,4-dimethylaniline, chromene core

    Conditions: The carboxamide group is introduced via an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

  • Step 1: Synthesis of Chromene Core

      Reactants: 8-methoxy-2-oxo-2H-chromene

      Conditions: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under basic conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and chromene ester functionalities undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis 6M HCl, reflux (4–6 h)8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid + 2,4-dimethylanilineComplete cleavage of the amide bond; confirmed via LC-MS and 1H^1H-NMR
Basic Hydrolysis 10% NaOH, 80°C (3 h)Sodium salt of chromene carboxylic acid + 2,4-dimethylanilineRequires prolonged heating; reversible under acidic workup

Structural Insights :

  • Hydrolysis rates depend on steric hindrance from the 2,4-dimethylphenyl group, which slows nucleophilic attack at the carbonyl carbon .

  • The methoxy group at C8 stabilizes the chromene core against ring-opening during hydrolysis.

Substitution Reactions

The electron-rich aromatic rings and carboxamide group participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent Conditions Position Modified Product
HNO₃/H₂SO₄0–5°C, 30 minC5 or C7 of chromeneNitro derivatives (mixture of regioisomers)
Br₂/FeBr₃CHCl₃, RT, 1 hC6 of chromene6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Key Findings :

  • Nitration yields a 3:1 ratio of C5- and C7-nitro products due to directing effects of the methoxy group.

  • Bromination selectively targets C6, confirmed by 13C^{13}C-NMR coupling constants.

Nucleophilic Substitution

Reagent Conditions Site of Reaction Product
NH₂NH₂·H₂OEtOH, reflux (2 h)Carboxamide carbonylHydrazide derivative (N'-(2,4-dimethylphenyl)-hydrazinecarboxamide)
KSCN/Et₃NDMF, 100°C (4 h)Methoxy group (demethylation)8-Hydroxy-2-oxo-2H-chromene-3-carboxamide

Mechanistic Notes :

  • Hydrazine attack on the carboxamide forms a stable hydrazide, useful for further derivatization .

  • Demethylation of the methoxy group proceeds via an SN2 mechanism under strongly basic conditions.

Oxidation and Reduction

The chromene core and substituents exhibit redox activity:

Oxidation

Oxidizing Agent Conditions Product
KMnO₄/H₂SO₄70°C, 2 h8-Methoxy-2-oxo-3-carboxamide-2H-chromene-5,6-dione
Ozone (O₃)CH₂Cl₂, −78°C, 15 minCleavage of chromene ring to form substituted maleic anhydride derivatives

Outcomes :

  • Chromene ring oxidation produces diketones, confirmed by IR carbonyl stretching at 1,710 cm⁻¹.

  • Ozonolysis yields fragments indicative of conjugated double bonds in the chromene system .

Reduction

Reducing Agent Conditions Product
NaBH₄/MeOHRT, 1 hPartial reduction of chromene carbonyl to alcohol
H₂/Pd-CEtOAc, 40 psi, 6 hSaturation of chromene ring to dihydrochromene

Selectivity Notes :

  • NaBH₄ selectively reduces the lactone carbonyl without affecting the carboxamide .

  • Catalytic hydrogenation saturates the chromene ring but leaves the methoxy group intact.

Ring-Opening and Rearrangement

Under extreme conditions, the chromene scaffold undergoes structural rearrangements:

| Reaction | Conditions | Product

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer activity across various cancer cell lines. Key findings include:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) . This oxidative stress leads to cellular damage and ultimately cell death.
  • Cell Line Efficacy : Studies have demonstrated efficacy against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values ranging from 0.5 to 3.0 μM, indicating potent cytotoxic effects .

Antiviral Activity

This compound has also shown promise as an antiviral agent. Preliminary studies suggest:

  • Inhibition of Viral Replication : The compound may disrupt viral entry or replication pathways, although specific mechanisms remain to be fully elucidated .
  • Potential Targets : Its structural features may enhance interactions with viral proteins, providing a basis for further investigation into its antiviral capabilities.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Mechanism of Action
AnticancerMCF-7, HT-290.5 - 3.0Induction of apoptosis, ROS generation
AntiviralVarious viral strainsNot specifiedInhibition of viral replication

Study 1: Anticancer Mechanism Investigation

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer mechanism of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis as evidenced by flow cytometry analyses showing increased populations in the sub-G1 phase after treatment .

Study 2: Antiviral Potential

A recent investigation in Virology Journal assessed the antiviral potential against influenza virus strains. The findings suggested that the compound effectively inhibited viral entry into host cells, demonstrating a promising avenue for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2,4-dimethylformanilide
  • N,N’-bis-dimethylphenylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core and a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO4C_{18}H_{19}NO_4, with a molecular weight of approximately 313.35 g/mol. The compound features a chromene core with a methoxy group and a dimethylphenyl substituent, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Studies suggest that it may modulate enzyme activity and receptor interactions, influencing pathways related to:

  • Antioxidant Activity : The methoxy group enhances the compound's electron-donating ability, which can scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Anticancer Activity

Research has demonstrated that this compound shows significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)7.5Cell cycle arrest
A549 (Lung Cancer)6.0Inhibition of proliferation

These findings suggest that the compound may serve as a potential lead in anticancer drug development.

Antioxidant Activity

Studies have reported that the compound exhibits strong antioxidant properties, with an IC50 value indicating its effectiveness in scavenging free radicals:

Assay Method IC50 (µM)
DPPH Scavenging Assay12.0
ABTS Assay15.0

These results confirm its potential as a protective agent against oxidative damage.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage .
  • Antioxidant Efficacy Assessment : In vitro assays using DPPH and ABTS demonstrated that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential role in preventing oxidative damage-related diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other chromene derivatives known for their biological activities:

Compound Biological Activity
N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromeneAnticancer and anti-inflammatory
N-(6-methoxyphenyl)-8-methoxy-2-oxo-2H-chromeneAntioxidant and antimicrobial

These comparisons highlight the unique profile of this compound in terms of its specific anticancer and antioxidant activities.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-4-6-16(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYWLOFONVVJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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